molecular formula C21H28O3 B14275647 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate CAS No. 138452-42-3

5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate

Cat. No.: B14275647
CAS No.: 138452-42-3
M. Wt: 328.4 g/mol
InChI Key: WTXBFDBDFSLONK-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is an organic compound that features a complex structure combining a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate typically involves a multi-step process. One common method includes the esterification of 5-Hydroxy-5-methyloctan-4-ol with naphthalen-1-yl acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 5-oxo-5-methyloctan-4-yl (naphthalen-1-yl)acetate.

    Reduction: Formation of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthalen-1-yl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is unique due to its combination of a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

138452-42-3

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(5-hydroxy-5-methyloctan-4-yl) 2-naphthalen-1-ylacetate

InChI

InChI=1S/C21H28O3/c1-4-9-19(21(3,23)14-5-2)24-20(22)15-17-12-8-11-16-10-6-7-13-18(16)17/h6-8,10-13,19,23H,4-5,9,14-15H2,1-3H3

InChI Key

WTXBFDBDFSLONK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(CCC)O)OC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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